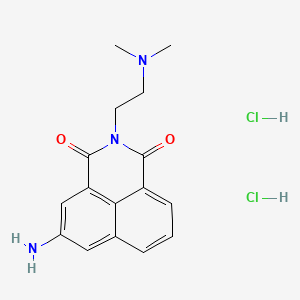
Amonafide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Amonafide dihydrochloride is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of amonafide dihydrochloride in DNA interaction?
this compound functions as a DNA intercalator and topoisomerase II inhibitor, inducing protein-associated DNA strand breaks that disrupt replication and transcription. To validate this mechanism, researchers can employ gel electrophoresis to detect DNA fragmentation and use in vitro topoisomerase II inhibition assays (e.g., decatenation assays with kinetoplast DNA). Comparative studies with known topoisomerase inhibitors (e.g., etoposide) can further contextualize its potency .
Q. Why is the dihydrochloride salt form preferred for amonafide in experimental settings?
The dihydrochloride form enhances solubility in aqueous buffers, critical for in vitro and in vivo studies. Stability testing via HPLC under varying pH/temperature conditions is recommended to confirm integrity. Researchers should compare dissolution profiles of freebase versus salt forms to optimize bioavailability in pharmacokinetic models .
Q. What standard assays are used to evaluate this compound’s cytotoxicity?
The MTT/XTT assay for cell viability and clonogenic survival assays are standard. For DNA damage quantification, γ-H2AX immunofluorescence or comet assays are used. Include positive controls (e.g., doxorubicin) and normalize results to baseline apoptosis rates (e.g., via Annexin V/PI flow cytometry) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved methodologically?
Discrepancies often arise from variations in cell lines (e.g., p53 status), drug exposure times, or assay endpoints. To reconcile data, standardize protocols using reference cell lines (e.g., NCI-60 panel) and cross-validate with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Meta-analyses adjusting for batch effects (e.g., solvent lot variations) are also critical .
Q. What strategies optimize this compound dosing in in vivo tumor models?
Pharmacodynamic studies should integrate tumor volume measurements with plasma pharmacokinetics (LC-MS/MS) to establish exposure-response relationships. Use staggered dosing regimens to mitigate toxicity (e.g., hepatotoxicity) and employ biomarkers like circulating tumor DNA for early efficacy signals. Cohort sizes ≥8 animals/group are advised to ensure statistical power .
Q. How does this compound’s off-target activity influence experimental design?
Beyond topoisomerase II, amonafide may modulate RNA polymerase or redox pathways. Researchers should perform transcriptomic profiling (RNA-seq) and reactive oxygen species (ROS) assays (e.g., DCFH-DA staining) in parallel with mechanistic studies. Target validation via CRISPR knockouts (e.g., TOP2A/B) can isolate primary vs. secondary effects .
Q. What quality control measures are essential for synthesizing research-grade this compound?
Batch consistency requires ≥95% purity (HPLC-UV), validated via NMR (¹H/¹³C) and mass spectrometry. Residual solvent analysis (GC-MS) and salt stoichiometry confirmation (elemental analysis) are mandatory. Store lyophilized aliquots at -80°C under inert gas to prevent hydrolysis .
Q. Methodological Best Practices
- Contradiction Analysis : Use Bland-Altman plots for inter-study comparisons and apply Hill slope models to dose-response curves to identify outliers.
- Assay Optimization : Pre-test solvent compatibility (e.g., DMSO vs. saline) and include stability controls (e.g., pre-/post-incubation HPLC).
- Data Reporting : Adhere to MIACARM standards for cellular assays, detailing metadata such as passage number, serum batch, and instrument calibration .
Propriétés
Numéro CAS |
150091-68-2 |
|---|---|
Formule moléculaire |
C16H19Cl2N3O2 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H |
Clé InChI |
AEMLYYQEBPJIEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl |
SMILES canonique |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
150091-68-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















